Spiro[2.5]octane-5-carboxylic acid Spiro[2.5]octane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1314390-66-3
VCID: VC2725502
InChI: InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11)
SMILES: C1CC(CC2(C1)CC2)C(=O)O
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol

Spiro[2.5]octane-5-carboxylic acid

CAS No.: 1314390-66-3

Cat. No.: VC2725502

Molecular Formula: C9H14O2

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Spiro[2.5]octane-5-carboxylic acid - 1314390-66-3

Specification

CAS No. 1314390-66-3
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
IUPAC Name spiro[2.5]octane-7-carboxylic acid
Standard InChI InChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11)
Standard InChI Key ZOQQTCPUNHQTIR-UHFFFAOYSA-N
SMILES C1CC(CC2(C1)CC2)C(=O)O
Canonical SMILES C1CC(CC2(C1)CC2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Spiro[2.5]octane-5-carboxylic acid belongs to the class of spirocyclic compounds, where two ring systems share a single carbon atom. In this specific compound, a cyclopropane ring and a cyclohexane ring are connected through a spiro carbon center, with a carboxylic acid group attached to the cyclohexane portion.

Basic Chemical Information

The compound is characterized by the following chemical identifiers:

ParameterValue
CAS Number1314390-66-3
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
IUPAC NameSpiro[2.5]octane-7-carboxylic acid
InChIInChI=1S/C9H14O2/c10-8(11)7-2-1-3-9(6-7)4-5-9/h7H,1-6H2,(H,10,11)
InChI KeyZOQQTCPUNHQTIR-UHFFFAOYSA-N
Canonical SMILESC1CC(CC2(C1)CC2)C(=O)O

The spirocyclic structure confers unique physicochemical properties to the molecule, including enhanced rigidity and a specific three-dimensional orientation that can be advantageous for molecular recognition processes.

Structural Characteristics

The structure of spiro[2.5]octane-5-carboxylic acid features:

  • A spirocyclic framework with a central spiro carbon connecting a three-membered cyclopropane ring and a six-membered cyclohexane ring

  • A carboxylic acid functional group (-COOH) attached to the cyclohexane ring

  • A relatively rigid conformation due to the constraints imposed by the spirocyclic system

  • Distinctive spatial arrangement that contributes to its potential for specific interactions with biological targets

Synthesis Methods

The synthesis of spiro[2.5]octane-5-carboxylic acid typically involves multiple steps starting from readily available precursors. Several synthetic routes have been developed, with variations in efficiency, scalability, and yield.

Laboratory-Scale Synthesis

One common synthetic approach involves:

  • Starting with 1,3-cyclohexanedione, which reacts with methanol in the presence of concentrated sulfuric acid to form 3-methoxy-cyclohexenone

  • This intermediate undergoes cyclization with an ethyl Grignard reagent in the presence of a Lewis acid to yield 5-methoxyspiro[2.5]oct-4-ene

  • Treatment with p-toluenesulfonic acid in tert-methyl ether at room temperature produces spiro[2.5]oct-5-one

  • The spiro[2.5]oct-5-one reacts with p-tosyl isonitrile in the presence of alkali and ethanol, followed by reflux hydrolysis under alkaline conditions to obtain the final compound

Alternative Synthetic Route

An alternative method involves:

  • Dissolution of a suitable precursor in ethanol

  • Addition of an aqueous sodium hydroxide solution

  • Heating the mixture to 80°C

  • Extraction and purification steps to obtain the final product

Industrial Production

For large-scale industrial production, the synthetic process is typically optimized for efficiency and cost-effectiveness:

  • Utilization of continuous flow processes rather than batch reactions

  • Implementation of automated reactors to ensure consistent quality

  • Careful control of reaction conditions to maximize yield and minimize byproduct formation

  • Selection of cost-effective raw materials and solvents

  • Process optimization to reduce waste generation and energy consumption

Chemical Reactions and Reactivity

Spiro[2.5]octane-5-carboxylic acid participates in various chemical reactions, primarily dictated by the reactivity of the carboxylic acid group and the unique spatial arrangement of the spirocyclic framework.

Oxidation Reactions

The compound can undergo oxidation with common oxidizing agents:

  • Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize susceptible positions to corresponding ketones or aldehydes

  • The spirocyclic framework generally remains intact during controlled oxidation conditions

Reduction Reactions

Reduction of the carboxylic acid group can be achieved using:

  • Lithium aluminum hydride (LiAlH₄) for complete reduction to the corresponding primary alcohol

  • Sodium borohydride (NaBH₄) for selective reduction under appropriate conditions

  • The reduced derivatives retain the characteristic spirocyclic structure

Substitution and Functionalization

The carboxylic acid group serves as a valuable handle for further functionalization:

  • Esterification reactions with alcohols to form corresponding esters

  • Amidation reactions with amines to form amides

  • Nucleophilic substitution reactions involving the spirocyclic framework can be carried out using reagents like alkyl halides or sulfonates in the presence of a base

Major Reaction Products

The main products obtained from these transformations include:

  • Spirocyclic alcohols (from reduction)

  • Spirocyclic esters and amides (from carboxylic acid functionalization)

  • Substituted spiro[2.5]octane derivatives (from reactions on the ring systems)

These derivatives serve as important intermediates in the synthesis of more complex molecules with potential biological activities.

Biological Activity and Applications

Medicinal Chemistry Applications

Spiro[2.5]octane-5-carboxylic acid and its derivatives have shown promise in medicinal chemistry due to their unique structural features:

  • The rigid spirocyclic framework provides a well-defined three-dimensional arrangement that can enhance binding specificity to biological targets

  • Derivatives have demonstrated potential therapeutic activities, including:

    • Anti-inflammatory properties

    • Anticancer activities

    • Antimicrobial effects

The mechanism of action involves:

  • Interactions with specific molecular targets through the unique three-dimensional arrangement

  • Modulation of enzyme activity

  • Inhibition of protein-protein interactions

  • Effects on cellular signaling pathways

Material Science Applications

In material science, the compound and its derivatives contribute to:

  • Development of advanced materials with enhanced mechanical and thermal properties

  • Creation of specialized polymers incorporating the spirocyclic motif

  • Formulation of coatings and adhesives with improved performance characteristics

Organic Synthesis Applications

As a building block in organic synthesis, spiro[2.5]octane-5-carboxylic acid is valuable for:

  • Construction of complex molecules with defined stereochemistry

  • Introduction of rigid spirocyclic motifs into larger structures

  • Development of pharmaceuticals and agrochemicals requiring specific three-dimensional arrangements

Comparative Analysis with Related Compounds

Spiro[2.5]octane-5-carboxylic acid belongs to a family of spirocyclic compounds with similar structural features but distinct properties and applications.

Structural Analogs

CompoundStructure TypeNotable FeaturesReference
Spiro[2.5]octane-1-carboxylic acidSpirocyclicCarboxylic acid at position 1 of the spirocyclic system
Spiro[2.5]octane-6-carboxylic acidSpirocyclicCarboxylic acid at position 6 of the spirocyclic system
5-Azaspiro[2.5]octane-1-carboxylic acidAzaspiroContains a nitrogen atom in the six-membered ring
6-Oxaspiro[2.5]octane-5-carboxylic acidOxaspiroContains an oxygen atom in the six-membered ring
Methyl spiro[2.5]octane-5-carboxylateEster derivativeMethyl ester of the parent carboxylic acid

Distinctive Properties

The position of the carboxylic acid group on the spirocyclic framework significantly affects the compound's properties:

  • Spiro[2.5]octane-5-carboxylic acid exhibits distinctive reactivity due to the specific orientation of the carboxylic acid group relative to the spirocyclic system

  • The compound's unique three-dimensional structure provides a rigid framework that enhances its stability and potential for specific interactions with biological targets

  • Compared to heteroatom-containing analogs (such as 5-azaspiro or 6-oxaspiro derivatives), the all-carbon spirocyclic system offers different electronic properties and hydrophobicity

Research Findings and Applications

Pharmaceutical Development

Research has identified several potential pharmaceutical applications for spiro[2.5]octane-5-carboxylic acid and its derivatives:

  • Investigations into anticancer properties have shown promising results in cytotoxicity studies against specific cancer cell lines

  • The compound's derivatives have exhibited activity against certain microbial pathogens

  • The spirocyclic structure has been utilized as a bioisostere for aromatic rings in drug discovery projects, potentially improving the physicochemical properties of candidate molecules

Synthetic Methodologies

Ongoing research focuses on developing improved synthetic methodologies:

  • Novel catalytic approaches to spirocyclization reactions

  • Green chemistry methodologies to reduce environmental impact

  • Stereoselective synthesis to control the spatial arrangement of substituents

  • Scalable processes suitable for industrial applications

Structure-Activity Relationships

Studies exploring structure-activity relationships have revealed:

  • The importance of the spirocyclic framework for specific biological activities

  • Effects of substitutions at different positions of the spirocyclic system

  • Influence of the carboxylic acid group on binding to biological targets

Physical and Chemical Properties

The physical and chemical properties of spiro[2.5]octane-5-carboxylic acid are influenced by its unique structure, particularly the spirocyclic system and the carboxylic acid functional group.

Physical Properties

PropertyValue/Description
Physical StateSolid at room temperature
SolubilitySoluble in polar organic solvents (ethanol, methanol); limited solubility in water; solubility enhanced in basic solutions due to deprotonation of the carboxylic acid
Melting PointNot explicitly stated in the available data
Boiling PointNot explicitly stated in the available data

Chemical Properties

The chemical behavior is dominated by:

  • Acidity of the carboxylic acid group (pKa similar to other aliphatic carboxylic acids)

  • Reactivity patterns typical of carboxylic acids (esterification, amidation, reduction)

  • Stability of the spirocyclic framework under various reaction conditions

  • Specific conformational preferences dictated by the rigid spirocyclic system

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